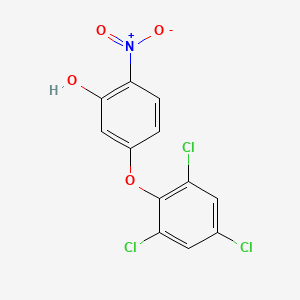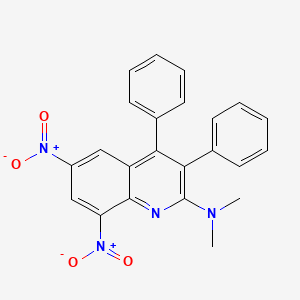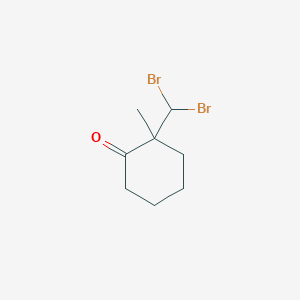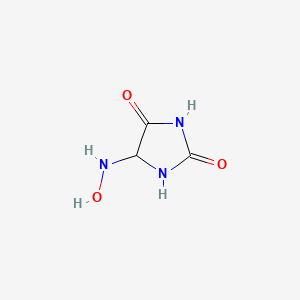![molecular formula C14H15IN2 B14597436 1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide CAS No. 59715-30-9](/img/structure/B14597436.png)
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide is a heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by its unique structure, which includes a pyridine ring fused to an indole ring, with three methyl groups attached at positions 1, 4, and 9 The iodide ion is associated with the positively charged nitrogen atom in the indole ring
Méthodes De Préparation
The synthesis of 1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide can be achieved through several synthetic routes. One common method involves the reaction of 1,4,9-trimethyl-9h-pyrido[2,3-b]indole with iodine in the presence of a suitable solvent. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the iodide salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions. Common reagents for these reactions include silver nitrate or sodium hydroxide.
Applications De Recherche Scientifique
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-9H-pyrido[3,4-b]indole: This compound has a similar structure but lacks the additional methyl groups at positions 4 and 9.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: This compound has a methoxy group at position 6 instead of the methyl groups at positions 4 and 9.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: This compound has a reduced pyridine ring, resulting in a tetrahydro structure
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide ion, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59715-30-9 |
|---|---|
Formule moléculaire |
C14H15IN2 |
Poids moléculaire |
338.19 g/mol |
Nom IUPAC |
1,4,9-trimethylpyrido[2,3-b]indol-1-ium;iodide |
InChI |
InChI=1S/C14H15N2.HI/c1-10-8-9-15(2)14-13(10)11-6-4-5-7-12(11)16(14)3;/h4-9H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YPSTZJUFYPYYRR-UHFFFAOYSA-M |
SMILES canonique |
CC1=C2C3=CC=CC=C3N(C2=[N+](C=C1)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)







